molecular formula C17H17N5O3S B3507257 4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide CAS No. 586992-64-5

4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide

Cat. No.: B3507257
CAS No.: 586992-64-5
M. Wt: 371.4 g/mol
InChI Key: LTUYKMWRPFSPTM-UHFFFAOYSA-N
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Description

4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is a complex organic compound that features a triazole ring, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide typically involves multiple steps, starting from readily available precursors

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Introduction of various functional groups on the benzamide moiety.

Scientific Research Applications

4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((((4-Methyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
  • 4-((((4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide

Uniqueness

4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is unique due to the presence of both the furan and triazole rings, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-22-16(13-4-3-9-25-13)20-21-17(22)26-10-14(23)19-12-7-5-11(6-8-12)15(18)24/h3-9H,2,10H2,1H3,(H2,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUYKMWRPFSPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586992-64-5
Record name 4-((((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)AMINO)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
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4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
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4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
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4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
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4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide
Reactant of Route 6
4-((((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide

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